molecular formula C17H14BrN3O B8657914 2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline

2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline

Katalognummer: B8657914
Molekulargewicht: 356.2 g/mol
InChI-Schlüssel: ZXDURRSAHZNBMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 3-bromopyridin-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromopyridine moiety, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyridine ring.

Wissenschaftliche Forschungsanwendungen

2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)azetidin-1-yl)quinoline: Similar structure but with a chloropyrimidine moiety.

    1-(4-bromopyridin-2-yl-3,5,6-d3)azetidin-2,2,3,4,4-d5-3-ol: A deuterated analog with a hydroxyl group.

Uniqueness

2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromopyridine moiety, in particular, allows for targeted modifications and interactions that are not possible with other similar compounds.

Eigenschaften

Molekularformel

C17H14BrN3O

Molekulargewicht

356.2 g/mol

IUPAC-Name

2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline

InChI

InChI=1S/C17H14BrN3O/c18-14-5-3-9-19-17(14)22-13-10-21(11-13)16-8-7-12-4-1-2-6-15(12)20-16/h1-9,13H,10-11H2

InChI-Schlüssel

ZXDURRSAHZNBMB-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=C(C=CC=N4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.